Cas no 1282-37-7 (FERROCENIUM TETRAFLUOROBORATE)

FERROCENIUM TETRAFLUOROBORATE 化学的及び物理的性質

名前と識別子

-

- FERROCENIUM TETRAFLUOROBORATE

- cyclopenta-1,3-diene,iron(3+),tetrafluoroborate

- Bis(cyclopentadienyl)iron tetrafluoroborate

- Dicyclopentadienyliron fluoborate

- Dicyclopentadienyliron tetrafluoroborate

- FERROCENIUM TETRAFLUOROBORATE, TECH.

- Ferrocenium tetrafluoroborate technical grade

- Cyclopenta-1,3-diene;iron(3+);tetrafluoroborate

- 1282-37-7

-

- MDL: MFCD00192174

- インチ: InChI=1S/C5H6.C5H5.BF4.Fe/c2*1-2-4-5-3-1;2-1(3,4)5;/h1-4H,5H2;1-5H;;/q;;-1;+1

- InChIKey: ZSPXIHLQPWVOQR-UHFFFAOYSA-N

- ほほえんだ: C1=CCC=C1.C1=CC=C[CH]1.[B-](F)(F)(F)F.[Fe+]

計算された属性

- せいみつぶんしりょう: 259.9461

- どういたいしつりょう: 273.016104g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 30.7

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 178 °C (dec.) (lit.)

- ふってん: Vapour density:

- あんていせい: Stable, but moisture sensitive. Incompatible with strong oxidizing agents.

- PSA: 0

- LogP: 2.35650

- ようかいせい: 未確定

FERROCENIUM TETRAFLUOROBORATE セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

- リスク用語:34

FERROCENIUM TETRAFLUOROBORATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F257390-2.5g |

Ferrocenium Tetrafluoroborate |

1282-37-7 | 2.5g |

215.00 | 2021-08-13 | ||

| TRC | F257390-500mg |

Ferrocenium Tetrafluoroborate |

1282-37-7 | 500mg |

$ 80.00 | 2022-06-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 482358-5G |

FERROCENIUM TETRAFLUOROBORATE |

1282-37-7 | 5g |

¥1129.62 | 2023-12-05 | ||

| 1PlusChem | 1P000YBD-1g |

Ferrocenium, tetrafluoroborate(1-) (1:1) |

1282-37-7 | 1g |

$49.00 | 2023-12-25 | ||

| TRC | F257390-250mg |

Ferrocenium Tetrafluoroborate |

1282-37-7 | 250mg |

$ 45.00 | 2022-06-05 | ||

| TRC | F257390-0.25g |

Ferrocenium Tetrafluoroborate |

1282-37-7 | 0.25g |

$ 375.00 | 2023-02-03 | ||

| 1PlusChem | 1P000YBD-5g |

Ferrocenium, tetrafluoroborate(1-) (1:1) |

1282-37-7 | 5g |

$109.00 | 2023-12-25 | ||

| Aaron | AR000YJP-5g |

Ferrocenium, tetrafluoroborate(1-) (1:1) |

1282-37-7 | 5g |

$124.00 | 2025-02-13 | ||

| A2B Chem LLC | AA43673-5g |

Ferrocenium, tetrafluoroborate(1-) (1:1) |

1282-37-7 | 5g |

$113.00 | 2024-04-20 | ||

| Aaron | AR000YJP-25g |

Ferrocenium, tetrafluoroborate(1-) (1:1) |

1282-37-7 | 25g |

$438.00 | 2025-02-13 |

FERROCENIUM TETRAFLUOROBORATE 関連文献

-

1. Structure and stability of cyclodextrin inclusion complexes with the ferrocenium cation in aqueous solution: 1H NMR studiesAlexei U. Moozyckine,Jonathan L. Bookham,Michael E. Deary,D. Martin Davies J. Chem. Soc. Perkin Trans. 2 2001 1858

-

Yuto Sakano,Ryo Katoono,Kenshu Fujiwara,Takanori Suzuki Chem. Commun. 2015 51 14303

-

José Vera,Li Ming Gao,Alberto Santana,Jaime Matta,Enrique Meléndez Dalton Trans. 2011 40 9557

-

Andrew J. Ritenour,Jason W. Boucher,Robert DeLancey,Ann L. Greenaway,Shaul Aloni,Shannon W. Boettcher Energy Environ. Sci. 2015 8 278

-

Didier Astruc New J. Chem. 2009 33 1191

-

Leigh Aldous,Jeffrey J. Black,Maximo C. Elias,Bruno Gélinas,Dominic Rochefort Phys. Chem. Chem. Phys. 2017 19 24255

-

Yungyeong Lee,Cyrille Boyer,Min Sang Kwon Chem. Soc. Rev. 2023 52 3035

-

Shelby L. Shankel,Tristan H. Lambert,Brett P. Fors Polym. Chem. 2022 13 5974

-

Victor V. Verpekin,Oleg S. Chudin,Alexander D. Vasiliev,Alexander A. Kondrasenko,Aleksey M. Shor,Galina V. Burmakina,Dmitry V. Zimonin,Nikolai G. Maksimov,Anatoly I. Rubaylo Dalton Trans. 2022 51 324

-

Sean P. Bew,Myles R. Cheesman,Sunil V. Sharma Ferrocenium salts mediate para-tert-butylcalixarene synthesis. Sean P. Bew Myles R. Cheesman Sunil V. Sharma Chem. Commun. 2008 5731

FERROCENIUM TETRAFLUOROBORATEに関する追加情報

Ferrocenium Tetrafluoroborate (CAS No. 1282-37-7): A Comprehensive Overview

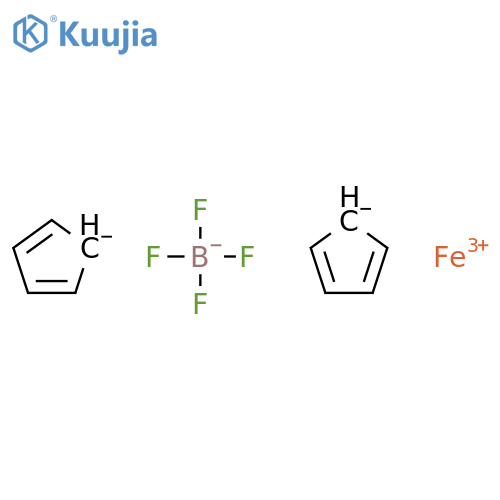

Ferrocenium tetrafluoroborate (CAS No. 1282-37-7) is a versatile and well-studied compound in the field of inorganic and organometallic chemistry. This compound, also known as ferrocenium tetrafluoroborate salt, is a derivative of ferrocene, a classic organometallic compound that has been extensively researched for its unique properties and applications. The chemical formula of ferrocenium tetrafluoroborate is [Fe(C5H5)2]+[BF4]-, and it is characterized by its stability, redox activity, and coordination capabilities.

The synthesis of ferrocenium tetrafluoroborate typically involves the oxidation of ferrocene using a suitable oxidizing agent, followed by the addition of tetrafluoroboric acid or its salts. This process results in the formation of the stable and highly soluble ferrocenium tetrafluoroborate salt. The compound's high solubility in both organic and aqueous media makes it an attractive candidate for various chemical and biochemical applications.

In recent years, ferrocenium tetrafluoroborate has gained significant attention due to its potential in electrochemistry, catalysis, and materials science. One of the key properties that make this compound valuable is its reversible redox behavior. The ferrocenium/ferrocene redox couple is well-known for its stability and well-defined redox potential, which can be easily tuned by modifying the ligands or the counterion. This property has been exploited in the development of electrochemical sensors, energy storage devices, and molecular switches.

A recent study published in the Journal of the American Chemical Society (JACS) highlighted the use of ferrocenium tetrafluoroborate as a redox mediator in dye-sensitized solar cells (DSSCs). The researchers demonstrated that the compound's ability to shuttle electrons efficiently between the dye and the electrolyte significantly improved the overall performance of the solar cells. This finding opens up new avenues for enhancing the efficiency and stability of DSSCs, which are considered a promising alternative to traditional silicon-based solar cells.

Beyond electrochemistry, ferrocenium tetrafluoroborate has also shown promise in catalytic applications. Its ability to act as a Lewis acid or a Brønsted acid makes it a versatile catalyst for various organic reactions. For instance, a study published in Catalysis Science & Technology reported that ferrocenium tetrafluoroborate-based catalysts were highly effective in promoting Friedel-Crafts alkylation reactions under mild conditions. The catalyst's stability and reusability make it an attractive option for industrial-scale processes.

In the field of materials science, ferrocenium tetrafluoroborate has been explored for its potential in creating functional materials with tunable properties. Researchers at the University of California, Berkeley, have developed novel polymers incorporating ferrocenium tetrafluoroborate units that exhibit unique electronic and mechanical properties. These materials have potential applications in electronic devices, sensors, and actuators.

The biological applications of ferrocenium tetrafluoroborate are also an area of active research. The compound's redox activity and ability to penetrate cell membranes make it a promising candidate for developing new therapeutic agents. A study published in Bioorganic & Medicinal Chemistry Letters investigated the use of ferrocenium tetrafluoroborate-based compounds as anticancer agents. The researchers found that these compounds could selectively target cancer cells by inducing oxidative stress and disrupting cellular redox balance.

In conclusion, Ferrocenium Tetrafluoroborate (CAS No. 1282-37-7) is a multifaceted compound with a wide range of applications in chemistry, materials science, and biology. Its unique properties, including reversible redox behavior, catalytic activity, and biological potential, make it an important molecule for ongoing research and development. As new studies continue to uncover its full potential, Ferrocenium Tetrafluoroborate (CAS No. 1282-37-7) is likely to play an increasingly significant role in various scientific and technological fields.

1282-37-7 (FERROCENIUM TETRAFLUOROBORATE) 関連製品

- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)

- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)

- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)

- 2679837-87-5(rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)

- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)

- 865286-52-8(3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)